3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and fluorine atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the thieno[3,2-b]thiophene core can be carried out using reagents such as thionyl chloride and fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom within the thieno[3,2-b]thiophene ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a building block in drug design and synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluorothiophene-2-carboxylic acid: Similar structure but lacks the thieno[3,2-b]thiophene core.
5-Chloro-3-fluorothiophene-2-carboxylic acid: Different substitution pattern on the thiophene ring.
3-Chloro-5-fluorobenzo[b]thiophene-2-carboxylic acid: Contains a benzo[b]thiophene core instead of thieno[3,2-b]thiophene.
Uniqueness
3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the thieno[3,2-b]thiophene core. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H2ClFO2S2 |
---|---|
Molekulargewicht |
236.7 g/mol |
IUPAC-Name |
6-chloro-2-fluorothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
UXMBSHHPPVOPJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.